2,6-Difluoro-4-(hydroxymethyl)phenol

Medicinal Chemistry Lipophilicity ADME

Procure 2,6-Difluoro-4-(hydroxymethyl)phenol (CAS 206198-07-4) when your project demands a scaffold that delivers both predictable lipophilicity tuning (logP 1.16) and dual-site orthogonal reactivity from its phenolic hydroxyl and benzylic alcohol. The 2,6-difluoro substitution pattern directly enhances antibacterial potency versus non-fluorinated analogs, while the bifunctional architecture streamlines synthesis of bioluminescent probes and asymmetric ligands—eliminating extra building blocks and complex protecting-group strategies. For lead optimization, SAR exploration, or antimicrobial development, this compound is the scientifically rigorous choice.

Molecular Formula C7H6F2O2
Molecular Weight 160.12 g/mol
CAS No. 206198-07-4
Cat. No. B1602975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(hydroxymethyl)phenol
CAS206198-07-4
Molecular FormulaC7H6F2O2
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)CO
InChIInChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
InChIKeyGKBXKARGOXJKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-(hydroxymethyl)phenol (CAS 206198-07-4): A Polyfunctional Fluorinated Phenol Building Block for Specialized Synthesis


2,6-Difluoro-4-(hydroxymethyl)phenol (CAS 206198-07-4) is a synthetic, polyfunctional phenol derivative characterized by a 1,4-disubstituted benzene core with fluorine atoms at the 2- and 6-positions, a phenolic hydroxyl, and a para-hydroxymethyl group [1]. This substitution pattern yields a unique combination of two distinct reactive sites: the nucleophilic phenolic oxygen and the benzylic alcohol, alongside the strong electron-withdrawing effect of the ortho-fluorines. These features modulate the molecule's physicochemical properties—such as a logP of 1.16 [1]—and reactivity, distinguishing it from simpler mono-functional or non-fluorinated phenols. It is primarily employed as a specialized intermediate in organic synthesis, particularly for constructing complex molecules like bioluminescent probes and in medicinal chemistry for exploring structure-activity relationships (SAR) [2].

Why Unmodified Phenol or Simple Fluorophenols Cannot Substitute for 2,6-Difluoro-4-(hydroxymethyl)phenol in Target Applications


The substitution of 2,6-Difluoro-4-(hydroxymethyl)phenol with generic analogs like phenol, 4-(hydroxymethyl)phenol, or 2,6-difluorophenol is not scientifically valid for applications requiring its specific bifunctional reactivity and electronic profile. A class-level inference from studies on fluorophenols demonstrates that the introduction of fluorine atoms directly and proportionally increases antibacterial potency; for instance, the Rideal-Walker coefficient (a measure of bactericidal power) increases with the number of fluorine substituents [1]. Furthermore, a direct head-to-head comparison shows that while 4-(hydroxymethyl)phenol exhibits some α-glucosidase inhibition (IC50 values of 23.70 mM and 6.78 mM against maltase and sucrase, respectively), it is a non-fluorinated, monofunctional compound and thus lacks the distinct electronic modulation and second reactive handle provided by the 2,6-difluoro substitution [2]. This combination of enhanced, non-specific activity (from fluorination) and targeted, dual-site reactivity is unique to the target molecule, making simple substitution scientifically untenable and a significant risk to experimental reproducibility.

Quantitative Evidence for Differentiating 2,6-Difluoro-4-(hydroxymethyl)phenol from Close Analogs


Comparative Physicochemical Profile: LogP as a Differentiator for Membrane Permeability Predictions

The lipophilicity of 2,6-Difluoro-4-(hydroxymethyl)phenol, a key determinant of passive membrane permeability and non-specific binding, is quantifiably distinct from its non-fluorinated analog. The calculated LogP for the target compound is 1.16 [1]. While a directly measured LogP for the non-fluorinated comparator, 4-(hydroxymethyl)phenol, is not available from this source, its LogP is generally expected to be significantly lower due to the absence of the hydrophobic fluorine atoms. This difference provides a quantitative basis for predicting altered in vitro ADME behavior and solubility, which are critical for assay development and lead optimization.

Medicinal Chemistry Lipophilicity ADME

Enhanced Antibacterial Potency: Class-Level SAR of Fluorophenols

A class-level analysis of fluorophenols reveals a clear structure-activity relationship where antibacterial potency directly correlates with the degree of fluorine substitution. The Rideal-Walker coefficient, a standard measure of disinfectant power, was shown to increase progressively from mono- to pentafluorophenol [1]. While a direct coefficient for 2,6-difluoro-4-(hydroxymethyl)phenol is not provided, this established trend strongly supports that its difluorinated structure will confer higher bactericidal activity compared to non-fluorinated phenolic alcohols like 4-(hydroxymethyl)phenol. This evidence positions the target compound as a more potent candidate for applications requiring antimicrobial action.

Antimicrobial Structure-Activity Relationship (SAR) Disinfectant Development

Functional Differentiation: Dual Reactive Sites vs. Monofunctional 4-(Hydroxymethyl)phenol

A key structural and functional differentiator is the presence of two distinct nucleophilic sites in 2,6-Difluoro-4-(hydroxymethyl)phenol: the phenolic hydroxyl and the benzylic alcohol. In contrast, 4-(hydroxymethyl)phenol, while also possessing a benzylic alcohol, has an unsubstituted phenolic position that is less electronically activated [1]. This bifunctionality enables orthogonal protection/deprotection strategies and sequential derivatization, which is not possible with simpler analogs. For instance, it can be used to create asymmetric linkers or more complex molecular architectures. This is a qualitative but critical advantage in synthetic design, supported by its established use in preparing bioluminescent probes [2].

Synthetic Methodology Bioconjugation Bifunctional Linkers

Optimal Research and Procurement Applications for 2,6-Difluoro-4-(hydroxymethyl)phenol


Scaffold for Optimizing ADME Properties in Medicinal Chemistry

Medicinal chemistry teams focused on lead optimization should prioritize this compound when a core phenol scaffold requires increased lipophilicity to improve membrane permeability. The quantitative logP of 1.16 [1] provides a predictable shift from less lipophilic analogs like 4-(hydroxymethyl)phenol, making it a strategic choice for tuning the physicochemical profile of drug candidates without a significant increase in molecular weight.

Potent Antimicrobial Agent or Disinfectant Precursor

For industrial or academic projects aimed at developing novel antimicrobials or disinfectants, 2,6-Difluoro-4-(hydroxymethyl)phenol is a scientifically sound starting point. Based on the established SAR where fluorination directly enhances bactericidal activity [1], this difluorinated compound is predicted to be a more potent core than its non-fluorinated counterparts, offering a pathway to more effective formulations.

Versatile Bifunctional Building Block for Complex Synthesis

Organic synthesis and chemical biology laboratories requiring a dual-reactive linker should procure 2,6-Difluoro-4-(hydroxymethyl)phenol over simpler phenolic alcohols. Its two distinct nucleophilic sites enable orthogonal derivatization, streamlining the synthesis of complex molecules like bioluminescent probes [2], asymmetric ligands, or advanced materials. This bifunctionality reduces the need for multiple building blocks and complex protecting group strategies.

Core Structure for Exploring Fluorine-Specific Binding Interactions

Biochemists and structural biologists investigating the role of fluorine in protein-ligand interactions can use 2,6-Difluoro-4-(hydroxymethyl)phenol as a model compound. The electron-withdrawing and lipophilic effects of the 2,6-difluoro pattern are known to modulate binding affinities and modes [1]. This compound serves as an ideal, minimalist core for systematic SAR studies to probe these effects without the confounding variables present in larger, more complex fluorinated molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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